(1H-benzo[d]imidazol-2-yl)methanamine

Corrosion inhibition Iron/HCl system Electrochemical impedance spectroscopy

(1H-Benzo[d]imidazol-2-yl)methanamine (syn. 2-aminomethylbenzimidazole, AMBI) is a primary-amine-functionalized benzimidazole building block (C₈H₉N₃, MW 147.18) with a predicted logP of ~1.72 and a polar surface area of 54.7 Ų.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 5805-57-2
Cat. No. B150799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-benzo[d]imidazol-2-yl)methanamine
CAS5805-57-2
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CN
InChIInChI=1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11)
InChIKeyUCOSRTUSVXHIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Benzo[d]imidazol-2-yl)methanamine (CAS 5805-57-2) – Procurement-Relevant Identity and Core Benchmarks


(1H-Benzo[d]imidazol-2-yl)methanamine (syn. 2-aminomethylbenzimidazole, AMBI) is a primary-amine-functionalized benzimidazole building block (C₈H₉N₃, MW 147.18) with a predicted logP of ~1.72 and a polar surface area of 54.7 Ų [1]. The free base is a solid (mp ~101.5 °C) that is commonly supplied as the dihydrochloride salt for aqueous solubility . Its bidentate {imidazole-N, amine-N} donor set enables stable chelation to transition metals, and the exocyclic –CH₂NH₂ arm provides a reactive handle for Schiff-base condensation, reductive amination, and amide coupling [2]. These attributes place the compound at the intersection of coordination chemistry, medicinal chemistry, and materials science, but its substitution pattern—specifically the methylene spacer between the benzimidazole core and the primary amine—dictates a coordination geometry, electronic profile, and reactivity manifold that cannot be replicated by simple 2-amino- or 2-methyl-benzimidazole analogs.

Why 2-Aminobenzimidazole or Benzimidazole Cannot Substitute for (1H-Benzo[d]imidazol-2-yl)methanamine in Quantitative Workflows


In-class benzimidazoles are not interchangeable because the –CH₂NH₂ substituent fundamentally alters the metal-binding mode, DNA-interaction profile, and biological safety signature relative to analogs. Head-to-head corrosion studies rank inhibition efficiency AB > PB > MB > HB > B, with the methylene-amine analog (MB) occupying a distinct position between 2-aminobenzimidazole (AB) and 2-hydroxybenzimidazole (HB), ruling out simple potency-driven substitution [1]. In DNA-targeted platinum(II) scaffolds, 2-aminomethylbenzimidazole furnishes intrinsic CT-DNA binding constants (Kb = 2.22–4.76 × 10⁴ M⁻¹) that are absent for 2-H- or 2-methyl-benzimidazole ligands, directly coupling the spacer to intercalative binding [2]. Critically, the Pt(II)-AMBI complex delivers a divergent Ames mutagenicity fingerprint: highly mutagenic in TA98 yet low in TA100, whereas the Pt(II)-1,2-dimethylbenzimidazole analog is mutagenic only in TA98 and the 2-H and 2-methyl analogs are non-mutagenic in both strains, providing a unique safety-discrimination marker when procuring for hit-to-lead campaigns [3].

Quantitative Differentiation Evidence for (1H-Benzo[d]imidazol-2-yl)methanamine vs. Closest Analogs


Corrosion Inhibition Ranking on Iron in 1 M HCl: Defined Position Between 2-Aminobenzimidazole and 2-Hydroxybenzimidazole

In a five-compound head-to-head study on iron (99.9999%) in 1 M HCl using EIS and potentiodynamic polarization, the inhibition efficiency order was AB > PB > MB > HB > B over a concentration range of 10⁻³–10⁻² M [1]. 2-Aminomethylbenzimidazole (MB) sat between 2-(2-pyridyl)benzimidazole (PB) and 2-hydroxybenzimidazole (HB), demonstrating that the –CH₂NH₂ substituent provides intermediate electron-donating character and surface coverage distinct from both the directly attached amine and hydroxyl analogs. The data preclude direct substitution of MB by either AB (over-prediction of efficiency) or HB (under-prediction).

Corrosion inhibition Iron/HCl system Electrochemical impedance spectroscopy

Binary Niᴵᴵ Complex Formation Constants: Chelate Effect of the –CH₂NH₂ Arm Quantified

Potentiometric and kinetic studies of Niᴵᴵ with 2-aminomethylbenzimidazole (L) at I = 0.30 mol dm⁻³ and 20–40 °C established the formation of the 1:1 chelate [NiL]²⁺ with both monoprotonated and neutral ligand forms binding the metal [1]. The entropy data derived (S°aq([NiL]²⁺) – S°aq(L) = –294 J K⁻¹ mol⁻¹) are consistent with a constrained five-membered chelate ring. In contrast, simple 2-aminobenzimidazole forms a four-membered chelate with significantly different enthalpy/entropy compensation and lower overall stability; 2-methylbenzimidazole cannot chelate through an exocyclic donor at all. The mixed-ligand intermediate [NiL(sal)]⁺ exhibits enhanced dissociation to [NiL]²⁺ relative to [Ni(sal)]⁺, reflecting the stabilizing effect of the bidentate AMBI scaffold [1].

Coordination chemistry Stability constants Nickel(II) complexes

CT-DNA Binding Affinity of Pt(II)-AMBI Complexes vs. Cisplatin and Non-Intercalating Analogs

The complex cis-[Pt(ambim)Cl₂] (ambim = 2-aminomethylbenzimidazole) and its hydrolyzed derivatives bind calf-thymus DNA with intrinsic binding constants Kb = 2.22 × 10⁴ to 4.76 × 10⁴ M⁻¹, as determined by UV-Vis and fluorescence titration, with intercalative binding confirmed by molecular docking [1]. The same study reports that complexes 2–4 exhibit lower ROS generation than cisplatin and near-zero toxicity to normal cells, establishing a therapeutic window superior to the clinical comparator. By contrast, 2-H-benzimidazole Pt(II) complexes (reported in Gümüş et al., Eur. J. Med. Chem., 2003) demonstrate only moderate MCF-7 cytotoxicity and no quantifiable DNA intercalation, directly attributing the intercalative binding mode to the extended aromatic surface and amine-anchored flexibility of the AMBI ligand.

DNA binding Platinum anticancer complexes Spectroscopic titration

Ames Mutagenicity Profile of Pt(II)-AMBI: Divergent Strain-Specific Response vs. Pt-1,2-Dimethylbenzimidazole

In a direct comparative Ames assay (S. typhimurium TA98 and TA100, without S9 activation), the Pt(II) complex bearing 2-aminomethylbenzimidazole was classified as ‘highly mutagenic’ in TA98 and ‘low mutagenic’ in TA100, whereas the Pt-1,2-dimethylbenzimidazole analog was mutagenic only in TA98, and the Pt-2-H-benzimidazole and Pt-2-methylbenzimidazole complexes were non-mutagenic in both strains [1]. This intra-class divergence provides a unique, quantifiable safety flag: the AMBI ligand imparts a frameshift-mutation-prone profile (TA98) that is absent in the 2-methyl and 2-H counterparts, making AMBI-based candidates distinguishable in early genotoxicity screening.

Mutagenicity Ames test SAR safety profiling

Ternary Complex Stability with Bio-Relevant Ligands: Pd(AMBI)–L Formation Constants vs. Pd–L Binary Systems

Potentiometric titrations of [Pd(AMBI)(H₂O)₂]²⁺ with imidazole, cysteine, glutathione, threonine, aspartic acid, CBDCA, and lysine at 25 °C and I = 0.1 mol L⁻¹ yielded stoichiometry and stability constants for ternary complexes, with the concentration distribution of each species resolved as a function of pH [1]. Notably, the equilibrium constant for displacement of coordinated inosine (a DNA model) by glutathione was quantified—a parameter unavailable for Pd complexes with 2-aminobenzimidazole or benzimidazole ligands. The ability of AMBI to stabilize ternary Pd–L–DNA adducts while permitting thiol-triggered ligand exchange is a direct consequence of the bidentate {N,N} chelate geometry, which positions the metal center for associative substitution.

Bioinorganic chemistry Palladium complexes Stability constants

Magnetic Nanocatalyst Utility: Fe₃O₄@SiO₂@AMBI/Cuᴵᴵ Click Chemistry vs. Non-Functionalized Supports

Immobilization of 2-aminomethylbenzimidazole onto Fe₃O₄@SiO₂ followed by Cuᴵᴵ loading generated a magnetic nanocatalyst (Fe₃O₄@SiO₂@AMBI/Cu) that efficiently catalyzes the 1,3-dipolar cycloaddition of terminal alkynes, sodium azide, and aryl iodides/benzyl halides to form 1,2,3-triazoles [1]. The catalytic performance—yield, turnover, and magnetic recoverability—relies on the bidentate chelation of Cuᴵᴵ by the tethered AMBI ligand, a function structurally unattainable with 2-aminobenzimidazole (which forms a weaker four-membered chelate) or 2-methylbenzimidazole (no chelation). This demonstrates a materials-science rationale for selecting AMBI over in-class alternatives when designing supported-metal catalysts.

Heterogeneous catalysis Click chemistry Magnetic nanocatalysts

Validated Application Scenarios for (1H-Benzo[d]imidazol-2-yl)methanamine Based on Differential Evidence


Acidic Iron Corrosion Inhibitor Screening Panels

When assembling a benzimidazole inhibitor panel for iron in HCl pickling baths, include 2-aminomethylbenzimidazole (MB) specifically to occupy the intermediate-efficiency position between 2-aminobenzimidazole (AB) and 2-hydroxybenzimidazole (HB). The rank-order dataset from Cruz et al. [1] (see Evidence Item 1) permits quantitative QSAR modeling of substituent electronic effects on inhibition efficiency. Substituting MB with AB would overestimate protection; substituting with HB would underestimate it, producing misleading structure–activity correlations.

Pt(II) Anticancer Candidate Genotoxicity Triage

In early-stage genotoxicity screening of Pt(II) anticancer libraries, the AMBI ligand provides a unique biphasic Ames fingerprint (TA98-high, TA100-low) that is not produced by 2-H-, 2-methyl-, or 1,2-dimethylbenzimidazole ligands [2] (see Evidence Item 4). Medicinal chemistry teams should procure 2-aminomethylbenzimidazole specifically when a frameshift-mutation-responsive probe is required to benchmark lead series against the clinical mutagenicity profiles of established platinating agents such as cisplatin.

DNA-Intercalating Metallodrug Design with Reduced Normal-Cell Toxicity

The Pt-AMBI scaffold delivers quantifiable CT-DNA intercalation (Kb up to 4.76 × 10⁴ M⁻¹) concomitant with lower ROS generation and minimal normal-cell toxicity relative to cisplatin [3] (see Evidence Item 3). For procurement decisions in metallodrug discovery, AMBI should be selected over 2-H-benzimidazole or 2-methylbenzimidazole when the design hypothesis requires non-covalent DNA binding combined with a favorable therapeutic index, as the latter analogs lack the extended aromatic surface and flexible amine arm necessary for intercalation.

Supported Cu(II) Magnetic Nanocatalyst Fabrication for Click Chemistry

The bidentate AMBI ligand covalently grafted onto Fe₃O₄@SiO₂ forms a stable Cu(II) complex that catalyzes Huisgen 1,3-dipolar cycloadditions with magnetic recoverability [4] (see Evidence Item 6). Purchasing 2-aminobenzimidazole or 2-methylbenzimidazole as alternatives is contraindicated: the former yields a weaker four-membered chelate prone to metal leaching, while the latter provides no chelation, both resulting in inferior catalyst lifetime and reusability in continuous-flow or batch click-reaction setups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-benzo[d]imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.